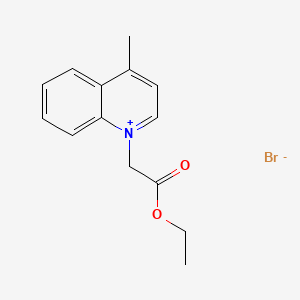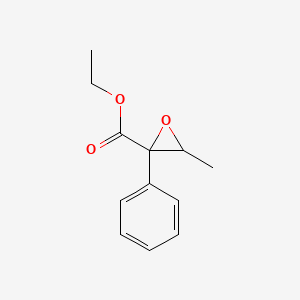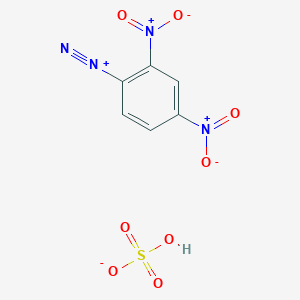
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is a chemical compound with the molecular formula C₆H₄N₄O₈S. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N₂⁺) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4-dinitroaniline. The process includes the following steps:
Nitration of Benzene: Benzene is nitrated to form 2,4-dinitrobenzene.
Reduction: 2,4-dinitrobenzene is reduced to 2,4-dinitroaniline.
Diazotization: 2,4-dinitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium ion and prevent its decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dinitrobenzene-1-diazonium hydrogen sulfate
- 1,3-Dinitrobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Uniqueness
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is unique due to the presence of two nitro groups at the 2 and 4 positions on the benzene ring. This arrangement enhances its reactivity and makes it suitable for specific chemical reactions that other diazonium salts may not undergo as efficiently.
Propiedades
Número CAS |
64445-49-4 |
|---|---|
Fórmula molecular |
C6H4N4O8S |
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
2,4-dinitrobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H3N4O4.H2O4S/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
SYCWFHQNANTWON-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


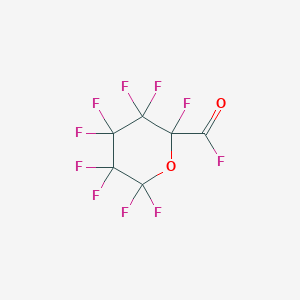
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
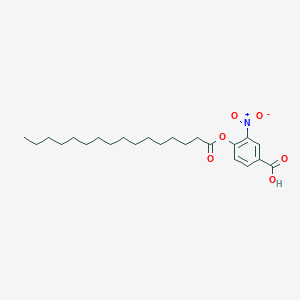

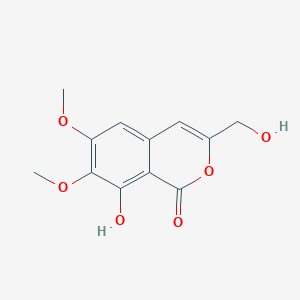
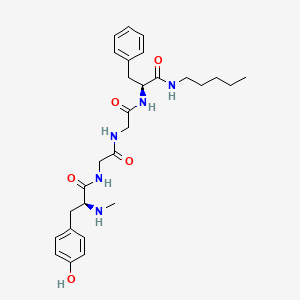
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
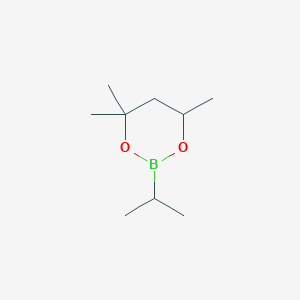
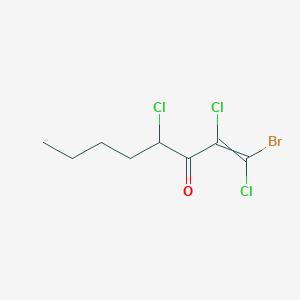
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
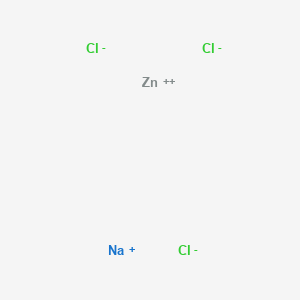
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
